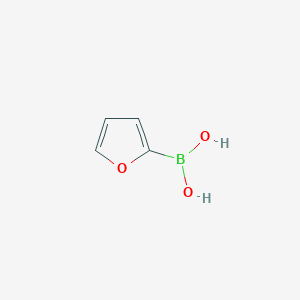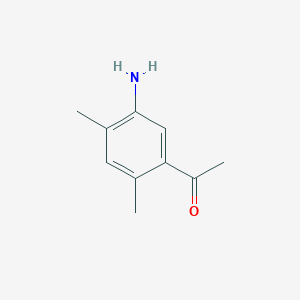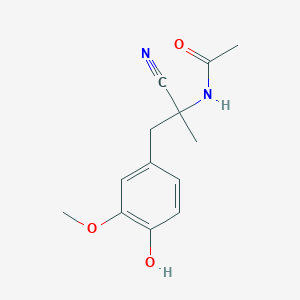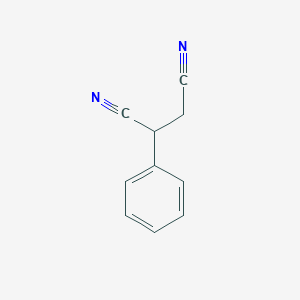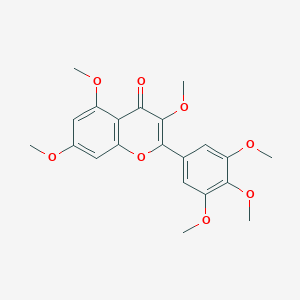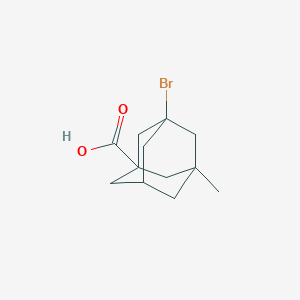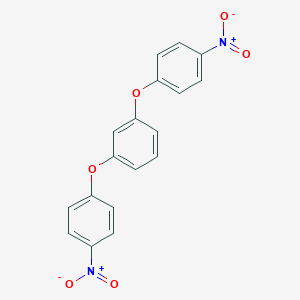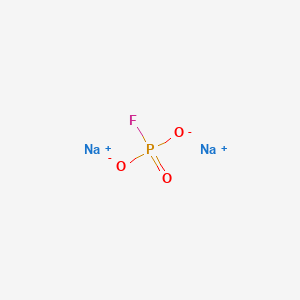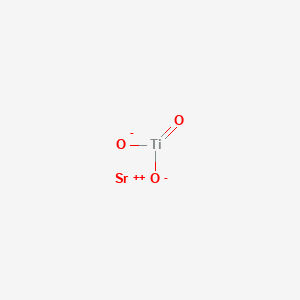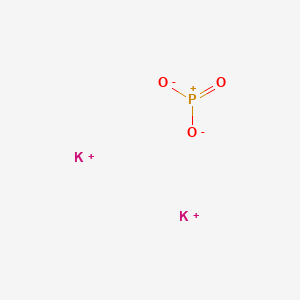
Dipotassium phosphite
Overview
Description
Dipotassium phosphate (K2HPO4), also known as dipotassium hydrogen orthophosphate or potassium phosphate dibasic, is an inorganic compound. It is a white or colorless solid that is soluble in water . It is often used as a fertilizer, food additive, and buffering agent . It is produced commercially by partial neutralization of phosphoric acid with two equivalents of potassium chloride .
Synthesis Analysis
Dipotassium phosphate is produced commercially by partial neutralization of phosphoric acid with two equivalents of potassium chloride . The reaction is as follows: H3PO4 + 2 KCl → K2HPO4 + 2 HCl . A conversion method using a closed cycle for production of potassium dihydrogen phosphate from available feedstock, i.e., hot-leached potassium chloride (98%) or its mixture with sodium chloride, purified extraction phosphoric acid, and technical sodium carbonate (bicarbonate), with separate addition of the reagents is reported .
Molecular Structure Analysis
The molecular formula of dipotassium phosphate is K2HPO4 . It is a three covalently bonded unit .
Chemical Reactions Analysis
Dipotassium Phosphate reacts with hydrogen chloride to form phosphoric acid and potassium chloride. The chemical equation is given below : K2HPO4 + 2HCl → 2KCl + H3PO4. Dipotassium Phosphate also reacts with a base like sodium hydroxide to form disodium hydrogen phosphate and water .
Physical And Chemical Properties Analysis
Dipotassium Phosphate is a deliquescent solid, which means that it tends to absorb moisture from the air and dissolve in it . It is a white or colorless solid that is soluble in water . It is odorless .
Scientific Research Applications
Suppression of Tuber Infections in Potatoes : Dipotassium phosphite, among other phosphonates, has been found effective in suppressing tuber infections caused by Phytophthora infestans in potatoes, especially after storage. It was observed that tubers treated with phosphonates generally had less blight compared to those treated with conventional fungicides (Mayton, Myers, & Fry, 2008).
Biostimulant and Pesticide Properties : Phosphite acts as a biostimulant, enhancing plant performance in stressful environments and acting effectively against pathogenic bacteria, oomycetes, fungi, and nematodes. It may improve yield and quality in various crops and induce better plant performance under abiotic stress factors (Trejo-Téllez & Gómez-Merino, 2018).
Adaptive Evolution in Phytophthora Species : Phytophthora species, including some economically damaging plant pathogens, can develop tolerance to phosphite after prolonged exposure, indicating the potential for rapid adaptive evolution in response to chemical treatments (Hunter et al., 2018).
Effects on Avocado Floral Biology : Research on 'Hass' avocado trees revealed that phosphonate fungicides, including dipotassium phosphite, can affect pollen germination and growth, potentially impacting fruit yield under certain conditions (Nartvaranant et al., 2004).
Control of Phytophthora cinnamomi in Native Plants : Foliar application of phosphite was shown to control Phytophthora cinnamomi in several native plant species of Western Australia, though its efficacy varied with plant species and time of year (Wilkinson et al., 2001).
Priming Defense Responses in Potatoes : Dipotassium phosphite has been found to prime defense responses in potato plants against Phytophthora infestans, leading to restricted pathogen development and smaller lesion sizes (Machinandiarena et al., 2012).
Safety And Hazards
Dipotassium phosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
dipotassium;dioxido(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q2*+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXXKCDYKKSZHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][P+](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035961 | |
| Record name | Dipotassium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.169 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White deliquescent solid; [Merck Index] | |
| Record name | Phosphonic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dipotassium phosphite | |
CAS RN |
13492-26-7 | |
| Record name | Potassium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013492267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D69679I4JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



